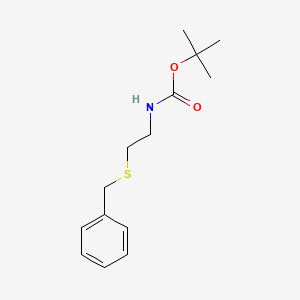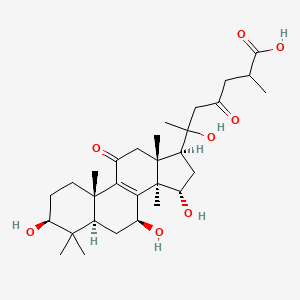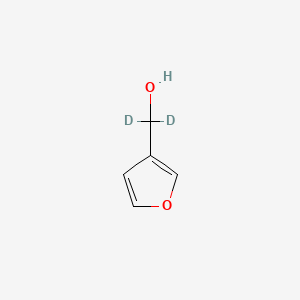
Furan-3-methanol-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-3-methanol-d2 is a deuterated derivative of furan-3-methanol, where two hydrogen atoms are replaced by deuterium atoms. This compound is often used in research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Furan-3-methanol-d2 can be synthesized through several methods. One common approach involves the deuteration of furan-3-methanol using deuterium gas or deuterated reagents. The process typically involves the following steps:
Deuteration of Furan-3-methanol: Furan-3-methanol is reacted with deuterium gas in the presence of a catalyst such as palladium on carbon.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The use of continuous flow reactors can enhance the efficiency and yield of the deuteration process.
Analyse Des Réactions Chimiques
Types of Reactions
Furan-3-methanol-d2 undergoes various chemical reactions, including:
Reduction: The compound can be reduced to this compound using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Furan-3-carboxaldehyde-d2.
Reduction: this compound.
Substitution: Depending on the nucleophile, various substituted furan derivatives.
Applications De Recherche Scientifique
Furan-3-methanol-d2 has several applications in scientific research:
Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of furan derivatives in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Mécanisme D'action
The mechanism by which furan-3-methanol-d2 exerts its effects depends on the specific application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating molecular structures and dynamics. In biological systems, the compound can be metabolized similarly to its non-deuterated counterpart, allowing researchers to track its biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-3-methanol: The non-deuterated version of furan-3-methanol-d2.
Furan-2-methanol: A structural isomer with the hydroxyl group at the second position.
Furan-3-carboxaldehyde: An oxidized derivative of furan-3-methanol.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The isotopic labeling provides distinct advantages in tracing and studying molecular interactions and transformations .
Propriétés
IUPAC Name |
dideuterio(furan-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-3-5-1-2-7-4-5/h1-2,4,6H,3H2/i3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJIISDMSMJQQK-SMZGMGDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=COC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661987 |
Source


|
| Record name | (Furan-3-yl)(~2~H_2_)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216686-59-7 |
Source


|
| Record name | (Furan-3-yl)(~2~H_2_)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
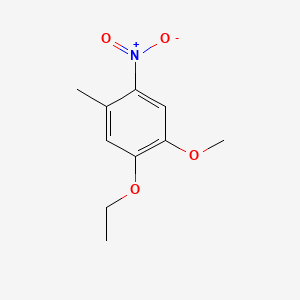
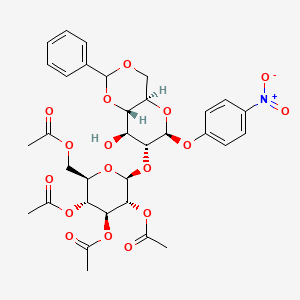
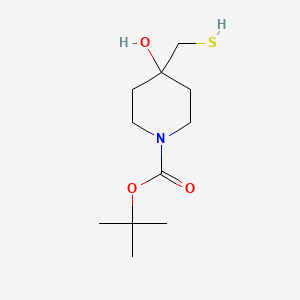
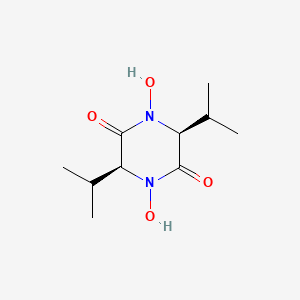
![9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride](/img/structure/B562171.png)
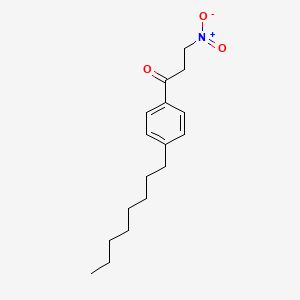
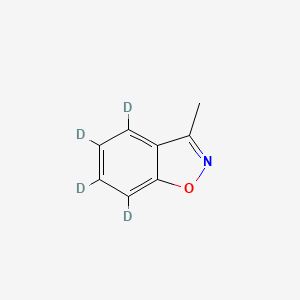

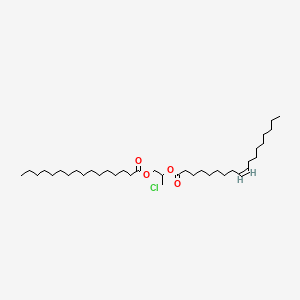
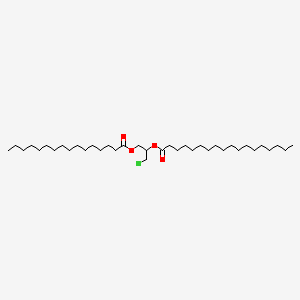
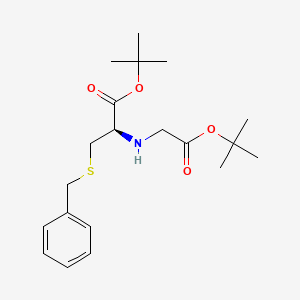
![3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]- tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester](/img/structure/B562180.png)
